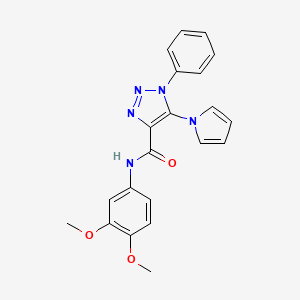
N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-dimethoxyphenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key research outcomes.
Chemical Structure and Properties
The compound features a complex structure comprising a triazole ring, a pyrrole moiety, and methoxy-substituted phenyl groups. The molecular formula is C19H20N4O3, with a molecular weight of approximately 356.39 g/mol. Its structural components contribute to its biological efficacy by influencing interactions with biological targets.
Anticancer Activity
Numerous studies have explored the anticancer properties of triazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity against various cancer cell lines:
Case Studies
- MDA-MB231 Cell Line : In a study evaluating multiple triazole derivatives, the compound exhibited an IC50 value of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating potent cytotoxicity. The mechanism involved apoptosis induction and disruption of cell cycle progression.
- HCT116 Cell Line : Another study reported an IC50 value of 64.3 µg/mL for HCT116 colorectal cancer cells, suggesting that the compound may inhibit cellular proliferation through interference with metabolic pathways essential for cancer cell survival.
- Prostate Cancer Models : In prostate cancer studies using the PC3 cell line, the compound demonstrated exceptional potency with an IC50 value as low as 0.17 µM, highlighting its potential as a therapeutic agent against advanced prostate cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Pseudomonas aeruginosa | 15 |
| Escherichia coli | 20 |
The compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus at an MIC of 10 mg/mL.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole ring may interfere with enzyme functions critical for cancer cell metabolism.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Antimicrobial Action : The presence of the pyrrole moiety enhances membrane permeability in bacterial cells, leading to cell lysis.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-17-11-10-15(14-18(17)29-2)22-20(27)19-21(25-12-6-7-13-25)26(24-23-19)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJKAKXVDZRYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














